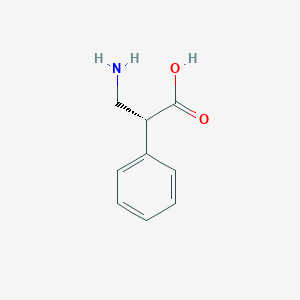

(R)-3-Amino-2-phenylpropanoic acid

Description

Significance of Non-Proteinogenic β-Amino Acids in Modern Chemistry and Biology

Non-proteinogenic amino acids, those not encoded in the genetic code of organisms, play diverse and critical roles. wikipedia.org While over 140 non-proteinogenic amino acids occur naturally, thousands more have been synthesized, expanding the chemical space for scientific exploration. wikipedia.org These compounds are not merely esoteric curiosities; they are integral to biosynthetic pathways, post-translational modifications of proteins, and physiological functions as neurotransmitters and components of bacterial cell walls. wikipedia.orgomicsonline.org

Non-proteinogenic amino acids are essential building blocks in the biosynthesis of a wide array of natural products, including alkaloids and antibiotics. nih.gov For instance, many alkaloids, a class of naturally occurring organic compounds that often have pronounced physiological effects, derive their structure from amino acid precursors. nih.gov Similarly, numerous antibiotics, such as the potent peptide antibiotic bacilysin, incorporate non-proteinogenic amino acids like L-anticapsin in their structure. frontiersin.org These natural products often exhibit significant biological activities, including antimicrobial and antifungal properties, highlighting the importance of non-proteinogenic amino acids in natural defense mechanisms. frontiersin.orgmdpi.com In bacteria and fungi, non-ribosomal peptide synthetases (NRPSs) are responsible for synthesizing hundreds of non-proteinogenic amino acids that are then incorporated into bioactive peptides like penicillin and vancomycin. nih.gov

The unique structural features of β-amino acids make them highly valuable in pharmaceutical development and drug discovery. hilarispublisher.comacs.orgresearchgate.net Their incorporation into peptides can lead to analogues with increased potency and enhanced stability against enzymatic degradation, a significant advantage over natural α-peptides. acs.orgresearchgate.net This increased resistance to proteolysis is a key feature for improving the pharmacokinetic profiles of potential drug candidates. acs.org

β-Amino acid derivatives, including β-phenylalanine derivatives (β-PADs), are recognized for their therapeutic potential and are used both as core components of drugs and as starting materials for the synthesis of other key compounds. nih.govtandfonline.com Their chiral, pseudopeptidic nature allows them to be recognized by biological systems while offering greater stability than their natural α-amino acid counterparts. nih.govtandfonline.comnih.gov This has led to their use in the design of bioactive ligands and novel biomaterials. mdpi.com For example, β-amino acids have been incorporated into molecules with anticancer and antimicrobial activities. mdpi.com

Distinctive Stereochemical Features of (R)-3-Amino-2-phenylpropanoic Acid

The stereochemistry of a molecule is crucial as it dictates its biological activity. This compound possesses specific stereochemical features that are central to its function and application.

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. researchgate.net This chirality arises from the presence of a stereocenter at the second carbon atom of the propanoic acid chain, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a phenyl group, and an aminomethyl group. researchgate.net

The enantiomeric purity of β-amino acids is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.govtandfonline.com The synthesis of enantiomerically pure β-amino acids remains a significant challenge and a focus of intensive research, with biocatalytic methods showing great promise in achieving high enantioselectivity. nih.govtandfonline.commdpi.com

| Property | Description | Source |

| Molecular Formula | C₉H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 165.19 g/mol | sigmaaldrich.com |

| Chirality | Contains a chiral center at C2 | researchgate.net |

| Enantiomer | (R)-configuration | sigmaaldrich.com |

The absolute configuration of a chiral center describes the spatial arrangement of the atoms or groups around it. wikipedia.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.orglibretexts.org For this compound, the descriptor "(R)" specifies the precise three-dimensional arrangement of the substituents around the chiral carbon atom. The absolute configuration of (+)-3-amino-2-phenylpropionic acid was determined to be (S) through chemical correlation, which implies that the levorotatory enantiomer possesses the (R)-configuration. rsc.org The stereochemistry of amino acids is often related to L-glyceraldehyde for the L- and D-nomenclature used by biochemists. libretexts.org

Historical Context of β-Phenylalanine Derivatives Research

The study of phenylalanine and its derivatives has a rich history. Phenylalanine itself was first described in 1879 and synthesized in 1882. wikipedia.org The development of synthetic methods to access β-phenylalanine derivatives (β-PADs) has been a continuous area of research. One of the earliest methods was the Rodionow-Johnson reaction, which involves the condensation of malonic acid with a benzaldehyde (B42025) derivative. nih.gov

Over the years, numerous other synthetic routes have been developed to improve yields and enantioselectivity. nih.govtandfonline.com The recognition of β-PADs as valuable scaffolds in medicinal chemistry has driven the development of more advanced techniques, including metallocatalytic and asymmetric syntheses. nih.govtandfonline.com More recently, biocatalysis, using enzymes like lipases and β-amino acid dehydrogenases, has emerged as a powerful tool for the production of enantiomerically pure β-PADs. nih.gov The ongoing research into the synthesis and application of these compounds underscores their continued importance in science and medicine. nih.gov

Early Synthetic Challenges and Breakthroughs

The synthesis of β-amino acids, including β-phenylalanine, has historically been fraught with challenges. Early chemical methods often produced racemic mixtures, meaning they yielded both the (R) and (S) enantiomers in equal amounts. google.com Separating these isomers, a process known as resolution, was often complex and inefficient. nih.gov

Common early strategies included the Arndt-Eistert homologation and the Mannich reaction. numberanalytics.comillinois.edu The Arndt-Eistert synthesis extends an α-amino acid to its β-amino acid counterpart, but it requires the use of hazardous reagents like diazomethane. illinois.edu The Mannich reaction is a multicomponent reaction that can form β-amino acids but often requires pre-functionalized starting materials and may lack stereocontrol. numberanalytics.comillinois.edu

A significant challenge in these early methods was the lack of stereoselectivity. For instance, a patented process from the 1980s described the synthesis of N-acetyl-β-phenylalanine from phenylacetaldehyde (B1677652) and acetamide (B32628) using a cobalt and rhodium catalyst system. google.com While this represented a breakthrough in producing the β-phenylalanine backbone, it resulted in a racemic product that necessitated a subsequent resolution step to isolate the desired enantiomer. google.com Similarly, the Rodionow-Johnson reaction, starting from benzaldehyde, was another pathway to obtain racemic β-phenylalanine. nih.gov These methods highlighted a critical hurdle: the need for multi-step sequences and the difficulty in controlling the three-dimensional arrangement of atoms at the chiral center, making the efficient production of a single enantiomer like this compound a formidable task. illinois.edu

Table 1: Comparison of Early Synthetic Strategies for β-Amino Acids

| Method | Description | Associated Challenges |

|---|---|---|

| Arndt-Eistert Homologation | Converts an α-amino acid into its corresponding β-amino acid via chain extension. numberanalytics.comillinois.edu | Use of hazardous reagents (e.g., diazomethane), multi-step process. illinois.edu |

| Mannich Reaction | A multicomponent reaction involving an amine, an aldehyde, and a carbon acid to form a β-amino carbonyl compound. numberanalytics.comillinois.edu | Often requires pre-functionalized starting materials, may lack stereocontrol. illinois.edu |

| Rodionow-Johnson Reaction | A method to produce racemic β-phenylalanine from benzaldehyde. nih.gov | Produces a racemic mixture requiring subsequent resolution, not atom-efficient. nih.gov |

| Catalytic Carbonylation | Reaction of phenylacetaldehyde, acetamide, and synthesis gas with metal catalysts. google.com | Results in a racemic product (N-acetyl-β-phenylalanine), requiring separation of enantiomers. google.com |

Evolution of Enantioselective Synthesis Methodologies

The limitations of early synthetic routes spurred the development of more sophisticated, enantioselective methodologies designed to produce specific stereoisomers of β-amino acids directly. This evolution has been marked by a shift towards catalytic asymmetric synthesis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. rsc.org These modern approaches can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

One significant advancement was the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the reaction to form one specific enantiomer. A notable example is the synthesis of (R)-(+)-3-amino-2-phenylpropanoic acid using the Evans chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one, which allows for precise stereochemical control. rsc.orgnih.gov

Transition metal catalysis has also provided powerful tools. Asymmetric hydrogenation of enamines using chiral rhodium (Rh) or ruthenium (Ru) catalysts has been developed to produce β-amino acids with high enantioselectivity. hilarispublisher.com Other metal-catalyzed reactions, such as the conjugate addition of boronic acids to β-acrylates catalyzed by rhodium complexes, have also proven effective. hilarispublisher.com

In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. rsc.orgwustl.edu Chiral amidine-based catalysts and bifunctional organocatalysts have been successfully employed in the synthesis of β-amino acid derivatives. wustl.edu

Biocatalysis represents a frontier in enantioselective synthesis, offering high selectivity under environmentally friendly conditions. numberanalytics.comresearchgate.net Enzymes such as lipases and transaminases are increasingly used. nih.govnih.gov Lipases can perform a kinetic resolution of a racemic mixture, selectively hydrolyzing one enantiomer of an ester and leaving the other, desired enantiomer untouched. hilarispublisher.comnih.gov For instance, the use of a specific lipase (B570770) has enabled the production of (R)-β-phenylalanine with an enantiomeric excess (ee) greater than 99%. nih.gov Transaminases offer another powerful route, either for the kinetic resolution of racemic β-amino acids or for the direct asymmetric synthesis from a prochiral ketone substrate. nih.gov The directed evolution of enzymes is further pushing the boundaries, creating novel biocatalysts for specific, challenging transformations. chemrxiv.org

Table 2: Overview of Enantioselective Synthesis Methodologies

| Methodology | Catalyst/Reagent Type | Principle |

|---|---|---|

| Chiral Auxiliary | e.g., Evans auxiliary ((4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one) rsc.orgnih.gov | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. rsc.org |

| Transition Metal Catalysis | Chiral Rhodium (Rh) or Ruthenium (Ru) complexes hilarispublisher.com | Asymmetric hydrogenation of prochiral precursors or conjugate additions to create the chiral center. hilarispublisher.com |

| Organocatalysis | Small chiral organic molecules (e.g., chiral amidines, bifunctional catalysts) wustl.edu | Catalyzes reactions like cyclocondensation or kinetic resolution with high enantioselectivity. wustl.edu |

| Biocatalysis (Enzymes) | Lipases, Transaminases nih.govnih.gov | Kinetic resolution of racemic mixtures or direct asymmetric synthesis from prochiral substrates. nih.govnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449994 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-63-5 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Amino 2 Phenylpropanoic Acid and Its Derivatives

Asymmetric Organic Synthesis Strategies

In addition to biocatalytic methods, asymmetric organic synthesis provides robust and well-established routes to enantiomerically pure compounds. Chiral auxiliary-mediated approaches are a cornerstone of this field.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical reaction in a diastereoselective manner. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered.

A notable example is the enantioselective synthesis of (R)-(+)-3-amino-2-phenylpropanoic acid using an Evans-type oxazolidinone auxiliary. rsc.org The synthesis involves the amidoalkylation of the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one with 1-(N-benzyloxycarbonylaminomethyl)benzotriazole. Subsequent cleavage of the chiral auxiliary and the protecting group yields the target (R)-amino acid. rsc.org The absolute configuration of the final product was confirmed by X-ray crystallography of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.org

The Schöllkopf method, which employs a bis-lactim ether derived from valine and glycine (B1666218) as a chiral auxiliary, is another powerful tool for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com Deprotonation and subsequent alkylation of the glycine unit occur with high diastereoselectivity due to the steric hindrance of the isopropyl group from the valine residue, typically yielding products with over 95% enantiomeric excess. wikipedia.orgbiosynth.com While this method is well-established for α-amino acids, its adaptation for β-amino acids like (R)-3-amino-2-phenylpropanoic acid would require modification of the starting materials.

Oppolzer's camphorsultam is another widely used chiral auxiliary. wikipedia.org Its rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, including alkylations and Michael additions. The use of N-acyl camphorsultams allows for highly diastereoselective enolate chemistry, which could be applied to the synthesis of the target molecule.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Typical Application | Reference |

| Evans' Oxazolidinones | Readily available from amino alcohols. Provides high diastereoselectivity in enolate alkylations and aldol (B89426) reactions. | Synthesis of chiral carboxylic acids and their derivatives. | wikipedia.orgrsc.orgresearchgate.net |

| Schöllkopf Bis-Lactim Ether | Derived from amino acids (e.g., valine). Used for the asymmetric synthesis of α-amino acids with high enantiomeric excess. | Asymmetric alkylation of a glycine anion equivalent. | wikipedia.orgbiosynth.com |

| Oppolzer's Camphorsultam | Rigid, crystalline solid providing excellent stereocontrol. Available in both enantiomeric forms. | Diastereoselective alkylations, Michael additions, and cycloadditions. | wikipedia.org |

Chiral Phase-Transfer Catalysis in Enantioselective Alkylation

Chiral phase-transfer catalysis (PTC) is an attractive and powerful method for the enantioselective synthesis of amino acids. This technique typically involves the use of a chiral catalyst to shuttle a reactant between an aqueous phase and an organic phase, where the asymmetric reaction occurs. The operational simplicity, mild reaction conditions, and often high enantioselectivities make PTC a valuable tool in modern organic synthesis.

Cinchona alkaloids and their derivatives are among the most successful classes of chiral phase-transfer catalysts. Their rigid, bicyclic structure provides a well-defined chiral environment that can effectively induce enantioselectivity. For the synthesis of precursors to this compound, a common strategy is the asymmetric alkylation of a glycine-derived Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with benzyl (B1604629) bromide. Catalysts derived from cinchonine (B1669041) or cinchonidine, often featuring a bulky substituent on the quinuclidine (B89598) nitrogen, have proven to be highly effective. These catalysts form a tight, chiral ion pair with the enolate of the glycine Schiff base, shielding one face and directing the incoming benzyl group to the other, thereby achieving high enantioselectivity.

| Catalyst Type | Substrate | Electrophile | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | High |

A more recent development in chiral phase-transfer catalysis is the use of binaphthyl-modified N-spiro-type catalysts. These catalysts possess a unique spirocyclic core that incorporates two 1,1'-binaphthyl units, creating a C2-symmetric and highly ordered chiral environment. This well-defined chiral pocket is exceptionally effective at inducing high levels of enantioselectivity in alkylation reactions. In the synthesis of the precursor to this compound via the alkylation of a glycine Schiff base, these spiro-type catalysts have demonstrated the ability to afford the product with excellent enantiomeric excesses. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates.

| Catalyst Type | Substrate | Electrophile | Enantiomeric Excess (ee) |

| Binaphthyl-Modified N-Spiro-Type | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Excellent |

Asymmetric Amination of Carboxylic Acids

The direct asymmetric amination of carboxylic acid derivatives represents a highly efficient and atom-economical approach to the synthesis of α-amino acids. This strategy avoids the pre-functionalization often required in other methods, such as the use of glycine equivalents. A common approach involves the generation of a chiral enolate from a carboxylic acid derivative, which then reacts with an electrophilic aminating agent. The stereochemistry of the newly formed C-N bond is controlled by a chiral auxiliary attached to the carboxylic acid. For the synthesis of this compound, this would entail the asymmetric amination of a 2-phenylpropanoic acid derivative. The chiral auxiliary directs the approach of the aminating reagent, such as a dialkyl azodicarboxylate, to one face of the enolate, leading to the desired (R)-configuration at the α-carbon.

| Method | Substrate | Reagent | Key Feature |

| Asymmetric Amination | 2-phenylpropanoic acid derivative | Electrophilic aminating agent (e.g., dialkyl azodicarboxylate) | Direct C-N bond formation controlled by a chiral auxiliary |

Enantioselective Addition Reactions

Enantioselective addition reactions are a cornerstone of asymmetric synthesis, allowing for the creation of chiral centers with high levels of stereocontrol.

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. thieme-connect.denih.gov In the synthesis of β-amino acid derivatives, this can involve the addition of an organometallic reagent to a β-nitroacrylate or a related Michael acceptor. A highly enantioselective organocatalytic intermolecular conjugate addition of oximes to β-nitroacrylates has been developed, providing access to highly functionalized precursors for the synthesis of β(2,2)-amino acids. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity in these reactions. thieme-connect.de

Chiral sulfinimines, such as Ellman's auxiliary, are versatile intermediates in the asymmetric synthesis of amines and amino acids. rsc.orgsigmaaldrich.com The addition of enolates to these chiral electrophiles proceeds with high diastereoselectivity, controlled by the bulky tert-butanesulfinyl group. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of a wide range of β-amino acid derivatives. nih.gov The deployment of enantiopure sulfinimines in sulfonium (B1226848) rearrangements has enabled a surrogate asymmetric Mannich reaction, allowing for the direct coupling of carboxamides with ketimines to produce β-amino amides with high diastereo- and enantioselectivity. nih.gov

The addition of titanium enolates to N-tert-butanesulfinylimines provides a highly general and diastereoselective method for the synthesis of a broad range of β-amino acid derivatives. capes.gov.brnih.govacs.orgiupac.orgfigshare.com This method is applicable to the preparation of β-substituted, as well as α,β- and β,β-disubstituted, and even more highly substituted β-amino acid derivatives in high yields. nih.govacs.orgiupac.orgfigshare.com The use of TiCl(OiPr)₃ as a Lewis acid promoter has been shown to enhance the diastereoselectivity in the addition of lithium ester enolates to chiral phosphonyl imines, a related strategy for β-amino ester synthesis. nih.gov The resulting N-sulfinyl-β-amino ester products are versatile intermediates that can be further transformed. capes.gov.brnih.govacs.orgfigshare.com

Table 1: Summary of Titanium Enolate Additions to tert-Butanesulfinylimines

| Entry | Aldimine/Ketimine | Ester Enolate | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Phenyl | Methyl Acetate (B1210297) | 98:2 | 95 |

| 2 | Isobutyl | Ethyl Acetate | 97:3 | 92 |

| 3 | Phenyl (from ketimine) | Methyl Propionate | >99:1 | 89 |

This table presents representative data and specific results can vary based on reaction conditions and substrates.

Derivatization of Optically Active Precursors

Another important strategy for the synthesis of this compound involves the use of readily available, optically active starting materials. This approach leverages the existing chirality of a precursor molecule to introduce the desired stereochemistry in the final product. A common method is the optical resolution of a racemic mixture. For example, racemic threo-2-amino-3-hydroxy-3-phenylpropanoic acid can be resolved using chiral resolving agents to separate the enantiomers. researchgate.netnih.govresearchgate.net The separated enantiomer can then be chemically modified to yield the target compound. This approach often involves protection of functional groups, followed by stereospecific reactions and subsequent deprotection.

Asymmetric Synthesis of N-Acyl-β-phenylalanine Derivatives

The asymmetric synthesis of N-acyl-β-phenylalanine derivatives represents a cornerstone in obtaining enantiomerically pure β-amino acids. A prevalent and effective strategy involves the use of chiral auxiliaries, which temporarily impart their stereochemical information to a prochiral substrate, directing the formation of a specific stereoisomer. Among the most successful are the oxazolidinone-based auxiliaries, often referred to as Evans' auxiliaries.

The general approach begins with the coupling of a cinnamic acid derivative with an optically pure chiral auxiliary, such as a 4-phenylmethyl-2-oxazolidinone. documentsdelivered.com This forms an N-enoyl imide. The subsequent key step is a stereoselective conjugate addition to the α,β-unsaturated system. For instance, the introduction of an amino group precursor can be achieved via an asymmetric azidation reaction. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile (e.g., from an azide (B81097) source like tetramethylguanidinium azide) to attack from the less sterically hindered face, thereby establishing the desired stereochemistry at the β-carbon (C3). documentsdelivered.com

Another powerful method is the asymmetric bromination of a chiral imide enolate, followed by an S\textsubscript{N}2 displacement of the bromide with an azide. documentsdelivered.com This sequence also effectively controls the stereochemistry at both the α and β positions. After the new stereocenters are set, the final steps involve the hydrolytic cleavage of the chiral auxiliary, which can often be recovered and reused, and the reduction of the azide group to the primary amine, yielding the N-acyl-protected β-phenylalanine derivative. This methodology has been successfully applied to synthesize all four isomers of β-methylphenylalanine with high optical purity (95:5 to 99:1 enantiomeric ratios). documentsdelivered.com The choice of the (R)- or (S)-enantiomer of the auxiliary, along with the reaction conditions, dictates the absolute configuration of the final product.

Natural amino acids themselves can also serve as chiral auxiliaries. For example, N-acryloyl-L-phenylalanine methyl ester has been used as a chiral dienophile in asymmetric Diels-Alder reactions, demonstrating that amino acid scaffolds can induce stereoselectivity. cdnsciencepub.com

Resolution of Racemic Mixtures

Resolution is a classic and industrially viable technique for separating enantiomers from a racemic mixture. For 3-amino-2-phenylpropanoic acid, both enzymatic methods and classical resolution via diastereomeric salt formation are well-established.

Enzymatic kinetic resolution is a highly efficient and selective method for obtaining optically pure amino acids. This technique leverages the stereospecificity of enzymes, particularly lipases, which can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of β-phenylalanine, the N-acetyl derivative is commonly used as the substrate.

A widely employed method is the lipase-catalyzed hydrolysis of racemic N-acetyl-β-phenylalanine esters. nih.gov In a typical process, the racemic ester is incubated with a lipase (B570770) in an aqueous or biphasic system. The enzyme, acting as a chiral catalyst, will preferentially hydrolyze one of the enantiomers to the corresponding carboxylic acid, while leaving the other enantiomer as the unreacted ester. For example, lipase PSIM from Burkholderia cepacia has been shown to be highly effective in the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in an organic solvent like isopropyl ether (iPr₂O) at 45 °C. nih.gov This process allows for the separation of the resulting N-acetyl-(S)-amino acid from the unreacted N-acetyl-(R)-amino ester, both with excellent enantiomeric excess (ee ≥99%) and in good yields. nih.gov Similarly, lipases such as Candida antarctica lipase B (CAL-B) are known to catalyze the N-acylation of racemic amines, another route for kinetic resolution. researchgate.net

The efficiency of the resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (often >200) indicate excellent separation. The unreacted (R)-ester and the produced (S)-acid can then be easily separated due to their different physical properties (e.g., solubility in acidic or basic aqueous solutions). Subsequent hydrolysis of the ester and the acetyl group yields the desired enantiomer of 3-amino-2-phenylpropanoic acid.

Table 1: Lipase-Catalyzed Resolution of Racemic Ethyl 3-amino-3-(fluorophenyl)propanoates nih.gov

| Substrate (Fluorine Position) | Product | Enantiomeric Excess (ee) of Unreacted (R)-Ester | Enantiomeric Excess (ee) of (S)-Acid Product | Yield of (R)-Ester | Yield of (S)-Acid |

| 2-Fluorophenyl | (S)-5a | ≥99% | ≥99% | 48.2% | 49.0% |

| 3-Fluorophenyl | (S)-5b | ≥99% | ≥99% | 48.5% | 48.8% |

| 4-Fluorophenyl | (S)-5c | ≥99% | ≥99% | 49.1% | 49.2% |

| 2,4-Difluorophenyl | (S)-5d | ≥99% | ≥99% | 48.0% | 48.6% |

| 3,4-Difluorophenyl | (S)-5e | ≥99% | ≥99% | 48.3% | 48.5% |

Classical resolution by diastereomeric salt formation is a robust and scalable method for separating enantiomers. It involves reacting the racemic base, (±)-3-amino-2-phenylpropanoic acid, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.

(1S)-(+)-Camphor-10-sulfonic acid (CSA) is a strong, naturally derived chiral acid that is widely used as a resolving agent for racemic amines. google.comgoogle.com The process involves dissolving the racemic mixture of 3-amino-2-phenylpropanoic acid and a sub-stoichiometric amount (often around 0.5 equivalents) of (1S)-(+)-CSA in a suitable solvent, such as ethyl acetate, acetonitrile (B52724), or an alcohol. google.com

Upon cooling or slow evaporation of the solvent, the less soluble diastereomeric salt, for instance, the salt of this compound with (1S)-(+)-CSA, will preferentially crystallize out of the solution. The more soluble diastereomeric salt, containing the (S)-amino acid, remains in the mother liquor. The crystallized salt is isolated by filtration. A single crystallization can often provide the salt in high diastereomeric purity. If needed, the purity can be further enhanced by recrystallization. Finally, the optically pure this compound is liberated from the salt by treatment with a base to neutralize the resolving agent, which can then be recovered and reused. This method has been effectively used to resolve various amines and diamines, such as 2,3-diphenylpiperazine, achieving high enantiomeric excess (98% ee) in a single step. ias.ac.in

N-acylated amino acids, such as N-tosyl-L-proline (a type of tolylsulfonyl proline), can also serve as effective chiral resolving agents. These molecules combine the chirality of the amino acid backbone with the acidic properties of the N-acyl group or the carboxylic acid function. L-proline and its derivatives are particularly effective due to their rigid cyclic structure, which can enhance chiral recognition during salt formation. rsc.org

The resolution strategy is analogous to that with camphorsulfonic acid. Racemic 3-amino-2-phenylpropanoic acid is treated with an enantiomerically pure N-tosyl-L-proline in a suitable solvent. The acidic carboxyl group of the proline derivative protonates the basic amino group of the β-amino acid, forming a pair of diastereomeric salts. The differential interactions, including hydrogen bonding and steric repulsion, between the chiral resolving agent and each enantiomer of the amino acid lead to differences in the crystal lattice energies and, consequently, the solubilities of the resulting salts. For example, N-Boc-L-proline has been successfully used as a chiral derivatizing reagent to resolve β-lactam racemates via the formation of diastereomers that can be separated by chromatography. researchgate.net By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated and isolated, providing access to the enantiomerically pure this compound after neutralization of the salt.

Chemical Transformations and Derivatization of R 3 Amino 2 Phenylpropanoic Acid

Protective Group Strategies in Synthetic Transformations

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, especially in solid-phase peptide synthesis (SPPS). google.combiosynth.com The Fmoc group is introduced by reacting (R)-3-amino-2-phenylpropanoic acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.

The primary advantage of the Fmoc group is its base lability. peptide.com It is stable under the acidic conditions often used to remove other types of protecting groups, but it can be readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). biosynth.com This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of subsequent amino acids to a growing peptide chain attached to a solid support. google.compeptide.com The resulting Fmoc-protected this compound, often denoted as Fmoc-L-β-Phe-OH, is a stable, crystalline solid that is commercially available and widely used in the synthesis of peptides containing β-amino acid residues. google.combachem.com

Table 1: Properties of Fmoc-Protected this compound

| Property | Value | References |

| Synonym | (R)-3-(Fmoc-amino)-3-phenylpropionic acid, Fmoc-L-β-phenylalanine | google.com |

| CAS Number | 220498-02-2 | google.combachem.com |

| Molecular Formula | C₂₄H₂₁NO₄ | google.combachem.comresearchgate.net |

| Molecular Weight | 387.43 g/mol | bachem.comresearchgate.net |

| Appearance | White to faint beige powder | bachem.comresearchgate.net |

| Melting Point | 180-184 °C | bachem.com |

| Cleavage Condition | Mild base (e.g., Piperidine) | biosynth.compeptide.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | google.com |

The tert-Butoxycarbonyl (Boc) group is another essential amino-protecting group in organic synthesis and was a foundational tool in the development of solid-phase peptide synthesis. It is typically introduced by reacting this compound with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a base. youtube.com

In contrast to the Fmoc group, the Boc group is characterized by its stability in basic and nucleophilic conditions but its lability to strong acids. youtube.comijacskros.com Cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent. biosynth.commdpi.com This acid-labile nature makes the Boc group orthogonal to base-labile protecting groups like Fmoc and to groups removed by hydrogenolysis, such as Z. youtube.com Boc-protected this compound is a valuable reagent for both solution-phase and solid-phase synthesis strategies, providing a stable, easy-to-handle building block for creating complex peptide-based therapeutics. google.com

Table 2: Properties of Boc-Protected this compound

| Property | Value | References |

| Synonym | (R)-3-(Boc-amino)-3-phenylpropionic acid, Boc-L-β-Phe-OH | google.com |

| CAS Number | 161024-80-2 | google.com |

| Molecular Formula | C₁₄H₁₉NO₄ | google.com |

| Molecular Weight | 265.31 g/mol | google.com |

| Appearance | White precipitate/solid | |

| Melting Point | 86-88 °C | |

| Cleavage Condition | Strong acid (e.g., TFA, HF, HCl) | biosynth.comyoutube.com |

| Primary Application | Peptide Synthesis (Solution and Solid-Phase) | google.com |

The Benzyloxycarbonyl (Z or Cbz) group, developed by Bergmann and Zervas, was one of the first widely used N-protecting groups in peptide chemistry and remains relevant, particularly in solution-phase synthesis. The Z group is installed by reacting the amino group of this compound with benzyl (B1604629) chloroformate (Cbz-Cl) under aqueous alkaline conditions, for instance, using sodium hydroxide (B78521) or sodium bicarbonate.

The Z group is stable under the mildly basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, offering a third orthogonal protection strategy. google.com Its primary method of cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which reduces the benzyl group to toluene (B28343) and liberates the free amine. Alternatively, it can be removed by very strong acids like hydrobromic acid (HBr) in acetic acid or liquid hydrogen fluoride (B91410) (HF), though these conditions are harsher. google.com The stability and reliable cleavage methods of the Z group make it a valuable tool for synthesizing protected peptide fragments that can be later coupled to form larger, more complex molecules.

Table 3: Properties of Z-Protected Amino Acids

| Property | Description | References |

| Reagent | Benzyl Chloroformate (Cbz-Cl or Z-Cl) | |

| Introduction Condition | Alkaline conditions (e.g., NaOH, NaHCO₃) in an aqueous or mixed solvent system. | |

| Stability | Stable to mild acid (TFA) and mild base (piperidine). | google.com |

| Cleavage Conditions | Catalytic Hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH, HF). | google.com |

| Primary Application | Solution-Phase Peptide Synthesis, preparation of protected peptide fragments. |

Formation of Peptidomimetics and Constrained Systems

The incorporation of this compound into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. The additional methylene (B1212753) group in the backbone of β-amino acids confers unique conformational properties and, crucially, resistance to degradation by proteases.

When this compound and other β-amino acids are oligomerized, they form β-peptides. Unlike natural α-peptides, β-peptides have a more flexible backbone due to the extra carbon atom in each residue. Despite this increased flexibility, β-peptides are remarkably predisposed to form stable secondary structures, such as helices (e.g., 14-helix), sheets, and turns, even in short sequences.

The ability to form predictable three-dimensional structures allows for the rational design of β-peptides that can mimic the bioactive conformations of natural peptides. For example, a β-peptide can be designed to present its side chains in a specific spatial arrangement to interact with a biological target, such as a receptor or enzyme. This structural mimicry, combined with their inherent stability against enzymatic degradation, makes β-peptides containing this compound attractive candidates for developing novel therapeutics with enhanced bioavailability and longer half-lives.

The rigid yet adaptable structure of this compound makes it an excellent scaffold for the design of enzyme inhibitors. A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be built to create a library of compounds for screening against a biological target. The β-phenylalanine derivative provides a defined three-dimensional framework that can be tailored to fit into the active site of a specific enzyme, blocking its activity.

For instance, dipeptides and tripeptides containing β-phenylalanine derivatives have been developed as inhibitors of the proteasome, a key target in cancer therapy, with IC₅₀ values in the nanomolar to micromolar range. In another example, analogues of phenylalanine have been shown to be effective inhibitors of phenylalanine ammonia-lyase (PAL), an enzyme involved in plant metabolism. The design process often involves using the β-phenylalanine core to position key interacting groups, such as hydrogen bond donors and acceptors or hydrophobic moieties, to maximize binding affinity and specificity for the target enzyme.

Table 4: Examples of Enzyme Inhibitors Based on Phenylalanine Scaffolds

| Inhibitor Type | Target Enzyme | Key Structural Feature | Potency (IC₅₀) | References |

| Dipeptide | Proteasome | Contains β-phenylalanine derivative | ~1 µM | |

| Tripeptide | Proteasome | Contains β-phenylalanine derivative | ~1 µM | |

| Boronic acid-containing dipeptide | Proteasome | Contains β-phenylalanine derivative | 9 nM | |

| Epoxyketone-containing tripeptide | Proteasome | Contains β-phenylalanine derivative | 1 nM | |

| 2-Aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Conformationally restricted phenylalanine analogue | Kᵢ = ~7 nM |

Synthesis of Advanced Intermediates

The synthesis of advanced intermediates from this compound is a key area of research, driving the development of new therapeutic agents and other functional molecules. These transformations often involve the protection of the amino and carboxyl groups, followed by reactions that introduce new functional groups or build upon the existing carbon skeleton.

The preparation of functionalized derivatives of this compound is essential for its use in multistep syntheses. The amino and carboxylic acid groups can be readily protected to prevent unwanted side reactions and to modulate the reactivity of the molecule. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are widely used in peptide synthesis. researchgate.netpeptide.com The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester.

Once protected, the molecule can undergo a range of transformations. For instance, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, or the carbon backbone can be modified. These derivatization strategies are critical for creating a library of compounds for screening in drug discovery programs or for use as key intermediates in the synthesis of complex natural products and their analogues.

A variety of functionalized derivatives can be synthesized, including amides and esters, which are common intermediates in peptide synthesis and other areas of medicinal chemistry. The general approach for the synthesis of these derivatives often involves standard coupling reactions. scielo.org.mx For example, the coupling of a protected this compound with another amino acid ester can be achieved using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base. scielo.org.mx

The following table provides examples of N-protected derivatives of a similar compound, 3-amino-3-(4-cyanophenyl)propanoic acid, which illustrates the types of derivatives that can be prepared from this compound. researchgate.net

| Derivative Name | Protecting Group (R) | Reference |

|---|---|---|

| (R)-3-Amino-3-(4-cyanophenyl)propanoic acid | H | researchgate.net |

| (R)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid | Boc | researchgate.net |

| (R)-3-(Fluorenylmethyloxycarbonylamino)-3-(4-cyanophenyl)propanoic acid | Fmoc | researchgate.net |

One of the most significant applications of derivatives of this compound is in the stereo-controlled synthesis of the side chain of the potent anticancer drug, Taxol® (paclitaxel). The biologically active side chain is N-benzoyl-(2R,3S)-3-phenylisoserine. nih.gov The synthesis of this complex moiety with the correct stereochemistry is a critical step in the semi-synthesis of Taxol and its analogues.

The general strategy involves the use of a chiral precursor derived from a β-amino acid. While various routes have been developed, a common approach involves the use of β-lactams (2-azetidinones) as key intermediates. The synthesis of novel phenylisoserine (B1258129) side chains can be achieved through the asymmetric synthesis of 3-hydroxy-4-aryl-2-azetidinone derivatives via an ester enolate-imine cyclocondensation reaction. nih.gov

The synthesis of Taxol analogues with modified side chains highlights this approach. For instance, a 3-hydroxy-4-phenyl-2-azetidinone can be acylated with a substituted benzoyl chloride to form an N-acyl-β-lactam. This intermediate is then coupled with a protected baccatin (B15129273) III core, a complex diterpene isolated from the yew tree, to afford the Taxol analogue after deprotection. nih.gov The stereochemistry of the starting β-amino acid derivative is crucial for establishing the desired (2'R, 3'S) configuration of the final side chain.

A representative reaction scheme for the synthesis of a Taxol side chain analogue starting from a β-lactam intermediate is shown below. This illustrates the importance of stereo-controlled transformations in the synthesis of these complex pharmaceutical agents.

Scheme 1: Synthesis of a Taxol Analogue Side Chain via a β-Lactam Intermediate nih.gov

In this generalized scheme, a 3-hydroxy-4-phenyl-2-azetidinone, a key intermediate derivable from a β-amino acid, is first acylated. The resulting N-acyl-β-lactam is then coupled with a protected baccatin III derivative. The final step involves the removal of protecting groups to yield the Taxol analogue.

This stereo-controlled synthesis underscores the value of chiral building blocks like this compound and its derivatives in the construction of medicinally important and structurally complex molecules.

Research Applications of R 3 Amino 2 Phenylpropanoic Acid

Medicinal Chemistry and Pharmaceutical Development

The distinct architecture of (R)-3-Amino-2-phenylpropanoic acid has positioned it as a compound of interest in the design and synthesis of new therapeutic agents. Its applications in medicinal chemistry are diverse, ranging from its use as a fundamental building block to its incorporation into complex drug molecules.

The enantiomerically pure structure of this compound makes it a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Chiral synthesis is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov The use of pre-existing chiral molecules like this compound, also known as (R)-2-Phenyl-β-alanine, provides a strategic advantage in creating stereospecific drugs. sigmaaldrich.com

Derivatives of β-phenylalanine (β-PADs) serve as key intermediates in the synthesis of various therapeutic agents. For instance, these derivatives are instrumental in the production of macrocyclic compounds that act as antagonists for certain biological receptors. nih.gov One notable example of a drug synthesized using a β-PAD intermediate is Maraviroc, an entry inhibitor used in the treatment of HIV that targets the CCR5 receptor on CD4 lymphocytes. nih.gov The synthesis of such complex molecules often relies on the stereochemical integrity provided by chiral precursors like this compound.

The following table provides examples of compound types where this compound or its derivatives can be used as a chiral building block.

| Compound Type | Therapeutic Area/Target | Reference |

| Macrocyclic Antagonists | GPIIb/IIIa antagonists | nih.gov |

| HIV Entry Inhibitors | CCR5 receptor | nih.gov |

| Chiral Brønsted Base | Enantioselective synthesis | nih.gov |

This compound and its derivatives are valuable components in the design of peptide-based drugs. Peptides are increasingly being explored as therapeutic agents due to their high specificity and potency. The incorporation of unnatural amino acids like β-phenylalanine derivatives can confer unique properties to peptides, such as increased stability against enzymatic degradation and improved conformational rigidity, which can enhance their therapeutic efficacy. nih.gov

An example of a natural product containing a β-PAD is jaspamide, a peptide with antifungal properties. nih.gov In synthetic peptide chemistry, researchers have explored the incorporation of phenylalanine derivatives to create novel analogues of naturally occurring peptides. For instance, new endomorphin-2 analogues, which are tetrapeptides involved in pain control, have been synthesized using derivatives of phenylalanine to study their structure-activity relationships and to develop compounds with improved potency and selectivity. nih.gov The alteration of the peptide backbone with such residues can significantly influence the peptide's interaction with its biological target. nih.gov

The scaffold of 3-aminopropanoic acid has been investigated for the development of novel anti-cancer agents. While research may not always use the specific this compound isomer, studies on its derivatives and structurally similar compounds have shown promising results. For example, a series of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives were synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed on tumor cells that plays a role in tumor invasion and angiogenesis. tandfonline.com One of the synthesized compounds demonstrated potent inhibitory activity against APN, suggesting its potential as a lead compound for future anti-cancer drug research. tandfonline.com

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising candidates for anticancer therapies, exhibiting activity against non-small cell lung cancer cells. elsevierpure.comnih.govdebuglies.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown potent antiproliferative activity against various lung cancer cell lines, including drug-resistant ones. ktu.edumdpi.com These studies highlight the potential of the 3-aminopropanoic acid core structure as a valuable scaffold for the design of new anticancer drugs.

The table below summarizes the findings on some anticancer agent candidates derived from related propanoic acid structures.

| Compound Derivative | Cancer Cell Line(s) | Key Finding(s) | Reference(s) |

| 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives | Human ovary clear cell carcinoma | Potent inhibition of aminopeptidase N (APN/CD13). | tandfonline.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (non-small cell lung cancer) | Structure-dependent anticancer activity and ability to suppress cell migration. | elsevierpure.comnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | H69 (small-cell lung carcinoma), H69AR (anthracycline-resistant) | Potent antiproliferative activity against both drug-sensitive and drug-resistant cells. | ktu.edumdpi.com |

This compound is structurally related to the essential amino acid L-phenylalanine, which is a precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). medicalnewstoday.comwikipedia.org The body converts L-phenylalanine into L-tyrosine, which is then used in the catecholamine synthesis pathway. numberanalytics.com This biochemical relationship suggests that phenylalanine and its derivatives can influence neurotransmitter systems.

The D-form of phenylalanine has been noted to act as a pain reliever. medicalnewstoday.com While the direct effects of this compound on neurotransmitter activity are a subject for more specific investigation, the known roles of its structural analogues provide a strong rationale for its potential to modulate neurological functions. Phenylalanine supplementation has been studied for its effects on mood and neurological conditions, with some early clinical trials suggesting potential antidepressant effects, possibly by boosting dopamine and norepinephrine levels. caringsunshine.com However, these findings are not yet conclusive. caringsunshine.com In individuals with phenylketonuria (PKU), a genetic disorder where phenylalanine cannot be properly metabolized, high levels of this amino acid in the brain can lead to severe neurological damage, underscoring its potent effects on the central nervous system. medicalnewstoday.comnih.gov

Biochemical and Biological Research

In addition to its applications in drug development, this compound and its derivatives are utilized in fundamental biochemical and biological research to probe and understand complex biological processes.

Derivatives of 3-phenylpropanoic acid have been used as tools to study enzyme activity and inhibition. For example, the related compound (S)-2-mercapto-3-phenylpropanoic acid has been shown to be an effective competitive inhibitor of carboxypeptidase A, an important digestive enzyme. rsc.org Such studies provide valuable insights into enzyme mechanisms and can guide the design of specific enzyme inhibitors for therapeutic purposes.

Furthermore, research in the field of protein engineering has involved enzymes that act on phenylalanine and its derivatives. For instance, phenylalanine dehydrogenase (PheDH) is an enzyme that catalyzes the asymmetric reductive amination of α-keto acids to produce optically pure amino acids. acs.org Engineering such enzymes to accept a broader range of substrates, including bulky non-natural amino acids, is an active area of research. This work is crucial for the sustainable and scalable synthesis of chiral amino acids that can be used as building blocks in protein synthesis and for the creation of novel biopolymers. acs.org

Investigation of Metabolic Pathways and Protein Interactions

While direct, extensive metabolic studies on this compound are not widely documented, its structural characteristics provide a basis for investigating its potential interactions and metabolic fate by drawing parallels with related compounds like phenylalanine and other phenylpropanoic acids.

Metabolic Pathways: The metabolism of exogenous carboxylic acids is a key area of investigation. For instance, studies on the related compound 2-phenylpropionic acid (2-PPA) show two primary metabolic activation pathways: acyl-CoA formation and acyl glucuronidation. nih.govresearchgate.net These pathways convert the carboxylic acid into more reactive metabolites. Research on 2-PPA in rats indicated that the formation of 2-PPA-CoA contributes more significantly to covalent protein adduct formation in the liver than acyl glucuronidation. nih.gov Given its structure, it is plausible that this compound could be a substrate for similar enzymatic pathways, making it a useful probe for studying the specificity and kinetics of the enzymes involved in xenobiotic metabolism.

The metabolism of its α-amino acid isomer, phenylalanine, is central to the connection between primary and secondary metabolism in organisms like plants, where it serves as a precursor to a vast array of phenylpropanoids. frontiersin.orgnih.govfrontiersin.org Investigating how the β-amino acid structure of this compound alters its recognition by enzymes in these pathways, such as phenylalanine ammonia (B1221849) lyase (PAL), can provide insights into enzyme-substrate specificity and the regulation of these crucial metabolic networks. frontiersin.org

Protein Interactions: The phenyl group of this compound allows it to participate in various non-covalent interactions that are critical for protein structure and function. Research on phenylalanine-protein interactions has shown that the aromatic ring is a key "sticker" residue, driving protein cohesion and binding through hydrophobic and anion-π interactions. nih.govacs.orgbiorxiv.org Anion-π interactions, where the positively charged edge of the aromatic ring interacts with an anionic residue like aspartate or glutamate (B1630785), are a recognized stabilizing force in protein structures. acs.org this compound can be used as a molecular probe to study these forces, helping to elucidate how aromatic residues contribute to protein folding, stability, and protein-protein interactions. Molecular docking studies have confirmed the binding affinity of phenylalanine for various globular proteins, an interaction that can trigger conformational changes and even aggregation under certain conditions. nih.gov

| Research Area | Key Findings from Related Compounds | Relevance to this compound | Citations |

|---|---|---|---|

| Metabolic Activation | 2-phenylpropionic acid is metabolized via acyl-CoA thioester formation and acyl glucuronidation, leading to reactive intermediates. | Potential to be used as a probe to study xenobiotic metabolic pathways and enzyme specificity. | nih.govresearchgate.net |

| Precursor Metabolism | α-Phenylalanine is a critical node in primary and secondary metabolism, feeding into the phenylpropanoid pathway. | Can be used to investigate enzyme-substrate specificity in major metabolic pathways (e.g., with PAL). | frontiersin.orgnih.govfrontiersin.org |

| Protein Binding | The phenylalanine aromatic ring participates in stabilizing anion-π and hydrophobic interactions within proteins. | Serves as a tool to study the contribution of aromatic residues to protein folding, stability, and aggregation. | nih.govacs.org |

Neurotransmitter Receptor Studies

The structural framework of this compound is of significant interest in neuroscience and pharmacology, particularly in the study of neurotransmitter receptors. While the compound itself is not a primary neurotransmitter, its derivatives have been designed and investigated as modulators of receptor activity.

A key area of this research is on the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Derivatives of the aminopropanoic acid scaffold have been developed as potent and selective agonists at the glycine (B1666218) binding site of the NMDA receptor. For example, a series of (R)-2-amino-3-triazolpropanoic acid analogues, which share a similar core structure, were designed and evaluated for their pharmacological properties. These studies found that substituting the phenyl ring with other groups could produce compounds with varying activity across different NMDA receptor subtypes (GluN1/2A-D). This highlights the utility of the (R)-amino-propanoic acid backbone as a scaffold for developing subtype-selective NMDA receptor modulators, which could have therapeutic potential in various neurological disorders.

The ability to create derivatives with specific activities at different receptor subtypes underscores the value of this compound as a foundational structure in medicinal chemistry for probing receptor function. By systematically modifying the phenyl group and other parts of the molecule, researchers can map the structure-activity relationships (SAR) of the ligand-binding pocket of neurotransmitter receptors.

| Receptor Target | Derivative Type | Research Finding | Significance |

|---|---|---|---|

| NMDA Receptor (Glycine Site) | (R)-2-amino-3-triazolpropanoic acid analogues | Compounds identified as full and partial agonists with selectivity for GluN1/2C and GluN1/2D subtypes. | The (R)-amino-propanoic acid scaffold is a viable starting point for designing subtype-selective neuromodulatory agents. |

| GPR40 (Free Fatty Acid Receptor 1) | Phenylpropanoic acid derivatives | Potent GPR40 agonists were developed for potential type 2 diabetes treatment by optimizing the phenylpropanoic acid structure. | Demonstrates the broader applicability of the phenylpropanoic acid motif in targeting G protein-coupled receptors (GPCRs). |

Role in Peptide Synthesis

This compound is a non-natural β-amino acid, and its incorporation into peptide chains is a key strategy in modern peptide chemistry. sigmaaldrich.com Unlike natural α-amino acids, the amino group is attached to the beta-carbon relative to the carboxyl group. This structural difference imparts unique conformational properties and biological stability to peptides, making it a highly valuable building block. acs.org The construction of peptides using β-amino acids is a promising approach to generate analogues of biologically active peptides with improved therapeutic properties. acs.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides by assembling amino acids step-by-step on a solid resin support. peptide.com this compound, appropriately protected with groups like 9-fluorenylmethoxycarbonyl (Fmoc), is readily incorporated into peptide sequences using standard SPPS protocols. nih.govnih.gov

The process typically involves the following steps:

Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed, usually with a piperidine (B6355638) solution, to expose a free amine. peptide.com

Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected this compound is "activated" using a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the peptide chain.

Washing: Excess reagents and by-products are washed away, leaving the elongated peptide ready for the next cycle.

The use of Fmoc-based chemistry allows for the seamless integration of β-amino acids like this compound alongside standard α-amino acids, enabling the creation of heterogeneous α,β-peptides with precisely controlled sequences. acs.orgnih.gov

Enhancing Bioactivity and Stability of Therapeutic Peptides

A primary motivation for incorporating this compound and other β-amino acids into peptides is to overcome the limitations of natural peptides as drugs, namely their poor stability and sometimes suboptimal activity. acs.orgnih.gov

Enhanced Proteolytic Stability: Natural peptides composed exclusively of α-amino acids are often rapidly degraded in the body by proteases, enzymes that cleave peptide bonds. This results in a short half-life and limited therapeutic efficacy. nih.gov The altered backbone geometry of a peptide containing a β-amino acid makes the adjacent peptide bonds resistant to recognition and cleavage by many common proteases. acs.org Studies on mixed α,β-peptides have demonstrated significantly enhanced stability against enzymatic degradation by enzymes like trypsin and chymotrypsin, with little to no proteolysis observed over extended periods. acs.org

Modulation of Bioactivity: The incorporation of a β-amino acid induces different folding patterns (secondary structures) compared to natural peptides. nih.gov Because the biological activity of a peptide is intimately linked to its three-dimensional shape, modifying the backbone with this compound can precisely control the peptide's conformation. This allows researchers to design peptides that adopt specific shapes (e.g., helices, sheets) to optimize binding to a biological target, such as a receptor or enzyme. acs.orgnih.gov This strategy has been used to design bioactive β-peptides with functions including antimicrobial activity and inhibition of protein-protein interactions. nih.gov The ability to fine-tune both stability and conformation makes this compound a powerful tool in the development of next-generation peptide therapeutics. nih.govnih.gov

| Property | Effect of Incorporating this compound | Mechanism | Citations |

|---|---|---|---|

| Proteolytic Stability | Increased resistance to enzymatic degradation. | The altered β-amino acid backbone geometry prevents recognition and cleavage by proteases. | acs.orgnih.gov |

| Bioactivity | Can be enhanced or modified. | The β-amino acid alters the peptide's conformational preference (folding), enabling better interaction with biological targets. | acs.orgnih.gov |

| Structural Control | Induces unique and stable secondary structures (foldamers). | The additional carbon in the backbone changes the bond angles and rotational freedom, leading to predictable folding patterns. | nih.gov |

Analytical and Spectroscopic Characterization in Research Contexts

Chiral Analysis Techniques

The separation and quantification of enantiomers are paramount in the study of chiral molecules like (R)-3-amino-2-phenylpropanoic acid. Chiral analysis techniques are specifically designed to differentiate between the (R) and (S) forms of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of amino acids. sigmaaldrich.comresearchgate.net The use of chiral stationary phases (CSPs) within the HPLC column is the most common approach for separating enantiomers like (R)- and (S)-3-amino-2-phenylpropanoic acid. These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Various types of CSPs are employed, including Pirkle-type, ligand exchange, and host-guest type columns. scas.co.jp For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized enantiomers. sigmaaldrich.com

Research findings have demonstrated successful separation of amino acid enantiomers using CSPs. sigmaaldrich.com For instance, the analysis of this compound with a purity of ≥98% has been confirmed by HPLC. sigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is critical for optimizing the separation. sigmaaldrich.comsigmaaldrich.com Detection is commonly achieved using a UV detector. sigmaaldrich.com

Table 1: HPLC Conditions for Chiral Analysis

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® R) sigmaaldrich.com |

| Mobile Phase | e.g., 0.1% ammonium (B1175870) acetate (B1210297) in methanol sigmaaldrich.com |

| Flow Rate | e.g., 1.0 mL/min sigmaaldrich.com |

| Detection | UV (e.g., 230 nm) sigmaaldrich.com |

| Temperature | e.g., 25 °C sigmaaldrich.com |

Structural Elucidation Methodologies

Determining the precise three-dimensional structure of this compound is essential for understanding its chemical properties and biological activity. A combination of spectroscopic methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3-amino-2-phenylpropanoic acid, specific peaks correspond to the different protons in the molecule. For example, the protons of the phenyl group typically appear in the aromatic region (around 7-8 ppm), while the protons of the aliphatic backbone (the CH and CH₂ groups) and the amino group appear at higher field strengths. The coupling patterns between adjacent protons can help to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives rise to a distinct signal, allowing for the identification of the phenyl carbons, the carboxylic acid carbon, and the aliphatic carbons.

While standard NMR can confirm the connectivity of atoms, it does not directly differentiate between enantiomers. However, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification by NMR.

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uknih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the creation of a detailed three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined.

For chiral molecules, the analysis of anomalous scattering effects is crucial for assigning the absolute configuration (R or S). ed.ac.uk The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute structure. ed.ac.ukrug.nl A Flack parameter close to zero confirms that the determined absolute configuration is correct. ed.ac.uk

In a key study, the absolute configuration of (+)-3-amino-2-phenylpropanoic acid was revised to (R) based on an enantioselective synthesis and an X-ray crystal structure analysis of its salt with (1S)-(+)-camphor-10-sulfonic acid. rsc.org This unequivocally established the stereochemistry of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.publibretexts.orgyoutube.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups:

N-H stretching: The amino group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands in this region. libretexts.orgyoutube.com

O-H stretching: The carboxylic acid (COOH) group will display a very broad O-H stretching band, often centered around 3000 cm⁻¹.

C=O stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bonds of the aromatic ring will show absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| Amino (N-H stretch) | 3300 - 3500 libretexts.org |

| Carboxylic Acid (O-H stretch) | 2500 - 3300 (broad) |

| Carbonyl (C=O stretch) | 1700 - 1725 libretexts.org |

| Aromatic (C=C stretch) | 1450 - 1600 pressbooks.pub |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . sigmaaldrich.com In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this molecular weight. Depending on the ionization technique used (e.g., electrospray ionization), adduct ions such as [M+H]⁺ (m/z 166.08626) or [M+Na]⁺ (m/z 188.06820) may also be observed. uni.lu

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule, as specific fragments will be lost from the parent ion.

Q & A

Q. Thermodynamic Data :

- ΔrH° (Na⁺ complexation) : 201 kJ/mol (CIDC method)

- Solubility : 15.2 mg/mL in water at 25°C; increases to 32 mg/mL with 10% DMSO .

What advanced techniques characterize the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., NMDA receptors) .

- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding (e.g., between NH₂ and GluN1 subunit) using AMBER force fields .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity optimization .

What analytical methods ensure enantiomeric purity during synthesis?

- Chiral HPLC : Use a Crownpak® CR(+) column with 0.1% H3PO4 in acetonitrile (retention time: R-enantiomer = 8.2 min; S = 10.5 min) .

- Vibrational Circular Dichroism (VCD) : Detect <1% enantiomeric excess (ee) via C=O and NH₂ asymmetric stretching modes .

- Polarimetry : Specific rotation [α]D²⁵ = +34.5° (c = 1, H2O) confirms R-configuration .

How does steric hindrance at the β-carbon influence reactivity in derivatization?

The phenyl group at C2 creates steric constraints, requiring tailored conditions:

Q. Reactivity Comparison :

| Reaction Type | (R)-isomer Yield | (S)-isomer Yield |

|---|---|---|

| Acylation | 85% | 72% |

| Suzuki Coupling | 78% | 62% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.